molecular formula C17H13ClN2O3 B5819657 3-chloro-4-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

3-chloro-4-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No. B5819657
M. Wt: 328.7 g/mol
InChI Key: HINICIWDFPUXMC-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research, especially in the field of medicine.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is not fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes and proteins involved in the growth and survival of cancer cells. This inhibition leads to the death of cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes and proteins, and prevent the proliferation of cancer cells. Additionally, this compound has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal studies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-chloro-4-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-4-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide. One of the directions is to study its potential as an anti-inflammatory agent further. Additionally, more studies are needed to understand the mechanism of action of this compound fully. Furthermore, research can focus on developing derivatives of this compound with lower toxicity levels and increased efficacy in cancer treatment.
In conclusion, 3-chloro-4-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a chemical compound that has shown promising results in scientific research, especially in the field of medicine. It has potential applications as an anticancer and anti-inflammatory agent. However, more research is needed to understand its mechanism of action fully, develop derivatives with lower toxicity levels, and increase its efficacy in cancer treatment.

Synthesis Methods

The synthesis of 3-chloro-4-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can be done using various methods. One of the commonly used methods involves the reaction of 3-chloro-4-methylbenzoic acid with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Scientific Research Applications

3-chloro-4-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has shown potential applications in various scientific research fields. One of the significant applications is in the field of medicine, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

3-chloro-4-methyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-9-3-4-10(7-14(9)18)15(21)19-11-5-6-12-13(8-11)17(23)20(2)16(12)22/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINICIWDFPUXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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